molecular formula C19H16FN3O2 B11389095 N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11389095
M. Wt: 337.3 g/mol
InChI Key: YBFGODRQQOOHHC-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both fluorinated and dimethylated aromatic rings, as well as a dihydropyridazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethylaniline with 4-fluorobenzoyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the dihydropyridazine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the dihydropyridazine core.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or nitro groups onto the aromatic rings.

Scientific Research Applications

N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the biological context and the specific targets of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide
  • (E)-N-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-2-propenamide

Uniqueness

N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and its dihydropyridazine core. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C19H16FN3O2

Molecular Weight

337.3 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C19H16FN3O2/c1-12-3-6-15(11-13(12)2)21-19(25)18-17(24)9-10-23(22-18)16-7-4-14(20)5-8-16/h3-11H,1-2H3,(H,21,25)

InChI Key

YBFGODRQQOOHHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F)C

Origin of Product

United States

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